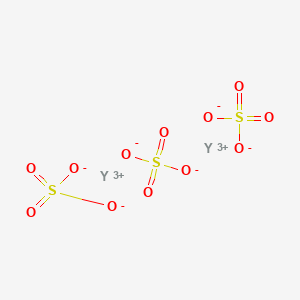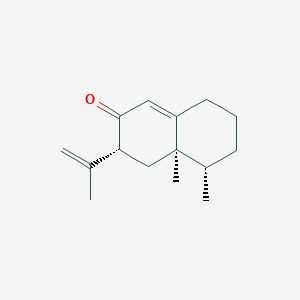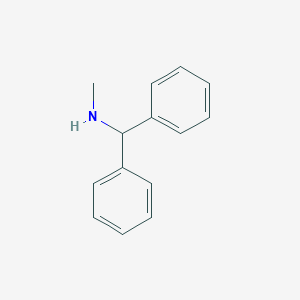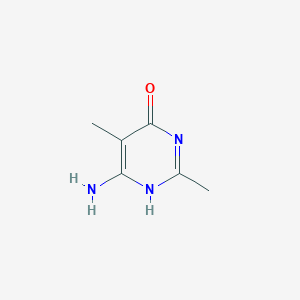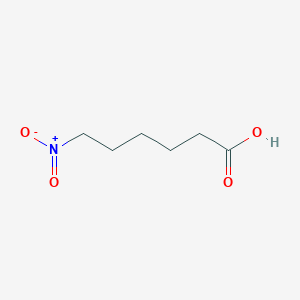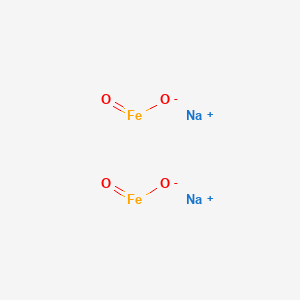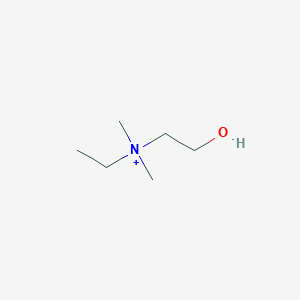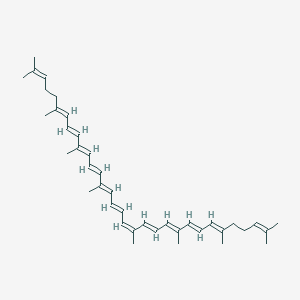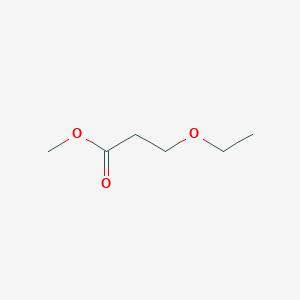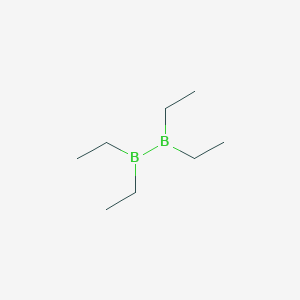
Tetraethyldiborane
Übersicht
Beschreibung
Tetraethyldiborane is an organoboron compound with the chemical formula (C2H5)4B2H2 It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air This compound is part of the larger family of organoboranes, which are compounds containing boron-carbon bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraethyldiborane can be synthesized through several methods. One common method involves the reaction of trialkylboranes with diborane. For example, the reaction of triethylborane with diborane can produce this compound. Another method involves the reduction of dialkylborochlorides with sodium or lithium borohydrides. These reactions typically require controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions and ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can help in achieving higher yields and purity. Safety measures are crucial due to the compound’s pyrophoric nature, requiring specialized equipment and handling procedures.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethyldiborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form simpler boron hydrides.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boron oxides, while substitution reactions can produce a variety of organoboron compounds .
Wissenschaftliche Forschungsanwendungen
Tetraethyldiborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions where it adds across double bonds to form organoboron compounds.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Wirkmechanismus
The mechanism of action of tetraethyldiborane involves its ability to form stable complexes with various substrates. In hydroboration reactions, it adds across carbon-carbon double bonds, forming organoboron intermediates that can be further transformed into alcohols, amines, or other functional groups. The boron atom in this compound acts as an electrophile, facilitating these reactions by stabilizing negative charges on the reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Triethylborane: Another organoborane with similar reactivity but different physical properties.
Tetramethyldiborane: Similar in structure but with methyl groups instead of ethyl groups.
Diborane: The parent compound of tetraethyldiborane, with hydrogen atoms instead of ethyl groups.
Uniqueness: this compound is unique due to its specific combination of ethyl groups and boron-hydrogen bonds, which confer distinct reactivity and stability compared to other organoboranes. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Eigenschaften
IUPAC Name |
diethylboranyl(diethyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20B2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMCCCPYLSETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(CC)CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20B2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445931 | |
| Record name | TETRAETHYLDIBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12081-54-8 | |
| Record name | TETRAETHYLDIBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)
